2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Studies
- Efficient Synthesis and Biological Application : The synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, potentially including derivatives related to the compound , has been demonstrated using molybdenum(VI) dichloride dioxide (MoO2Cl2). This synthesis process shows exceptional tolerance towards acid labile protecting groups and has led to the development of biologically important conjugates with potential cytotoxic activities against various cancer cell lines (S. D. Guggilapu et al., 2016).
Chemical Modification and Antimicrobial Activity
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. Some compounds have shown higher anticancer activity than the reference drug doxorubicin, indicating the potential of these chemical modifications for therapeutic applications (H. Hafez et al., 2016).
Novel Synthesis Approaches
- Ultrasound Irradiation Promoted Synthesis : The application of ultrasound irradiation has been explored for the synthesis of quinoxaline derivatives, highlighting a method that could potentially be applied to the synthesis of the compound . This method offers advantages such as shorter reaction times and improved yields compared to conventional heating methods (A. Abdula et al., 2018).
Antituberculosis and Cytotoxicity Studies
- In Vitro Antituberculosis and Cytotoxicity : Derivatives of quinoline, such as 3-heteroarylthioquinoline, have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis. Notably, some derivatives demonstrated significant activity with minimal cytotoxic effects, suggesting the potential for similar compounds to be developed as antituberculosis agents (Selvam Chitra et al., 2011).
Molecular Docking and Antibacterial Activity
- Molecular Docking and Antibacterial Evaluation : Novel synthesized pyrazole derivatives have been evaluated for their antibacterial activity through molecular docking studies. This research illustrates the role of computational methods in predicting the biological activity of new compounds, potentially including those related to the compound (A. B. S. Khumar et al., 2018).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-16-7-3-8-17(11-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-10-4-6-15-5-1-2-9-19(15)27/h1-3,5,7-9,11-12,14H,4,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARVSGLIGCTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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